molecular formula C14H21NO6S B6307208 (S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate CAS No. 1965314-75-3

(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate

Cat. No. B6307208
CAS RN: 1965314-75-3
M. Wt: 331.39 g/mol
InChI Key: ZKXKMXGRLDZZJZ-RGMNGODLSA-N
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Description

(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate, commonly referred to as (S)-PAM, is an important synthetic reagent used in organic synthesis. It is a chiral sulfonamide ester that has been widely used in the synthesis of various drugs and natural products. It is a powerful reagent for the synthesis of enantiomerically pure compounds, and has been used in the synthesis of a number of compounds with therapeutic potential.

Mechanism of Action

Target of Action

Tosylates are known to be excellent leaving groups in nucleophilic substitution reactions . This suggests that the compound might interact with various biological targets that have nucleophilic sites.

Mode of Action

The mode of action of (S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate is likely to involve its tosylate group. Tosylates are known to be excellent leaving groups in nucleophilic substitution reactions . This means that the tosylate group can be replaced by a nucleophile, a molecule or ion that donates an electron pair to form a chemical bond. This property allows the compound to interact with its targets and induce changes .

Biochemical Pathways

The compound’s tosylate group suggests it may be involved in reactions such as nucleophilic substitutions . These reactions are fundamental to many biochemical pathways, including those involved in the synthesis and degradation of various biomolecules.

Pharmacokinetics

The compound’s tosylate group, which is known to be an excellent leaving group, suggests that it might be readily metabolized in the body

Result of Action

Given its tosylate group’s ability to participate in nucleophilic substitution reactions , the compound might induce various changes at the molecular and cellular levels depending on the specific targets and biochemical pathways it affects.

Action Environment

The action, efficacy, and stability of (S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate are likely to be influenced by various environmental factors. For instance, the pH of the environment might affect the compound’s reactivity, as the leaving ability of tosylates can be influenced by the acidity or basicity of the surroundings . Other factors, such as temperature and the presence of other molecules or ions, might also play a role.

Advantages and Limitations for Lab Experiments

The major advantage of using (S)-PAM for lab experiments is its ability to synthesize enantiomerically pure compounds. This is due to its chiral sulfonamide ester structure, which allows for the synthesis of compounds with a single stereoisomer. Additionally, it is relatively non-toxic and easy to use, making it ideal for use in lab experiments. However, it is important to note that (S)-PAM is not suitable for the synthesis of compounds with multiple stereoisomers.

Future Directions

There are a number of potential future directions for (S)-PAM. One potential direction is to explore its use in the synthesis of other compounds with therapeutic potential. Additionally, further research could be done to explore its potential applications in the synthesis of other natural products. Another potential direction is to explore the use of (S)-PAM for the synthesis of chiral catalysts, which could be used to synthesize enantiomerically pure compounds. Finally, further research could be done to explore the biochemical and physiological effects of (S)-PAM, as well as its potential toxicological effects.

Synthesis Methods

The synthesis of (S)-PAM is relatively straightforward. It is synthesized by reacting pyrrolidine-3-carboxylic acid with methyl ester tosylate in aqueous solution at room temperature. The reaction is usually carried out in the presence of a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically complete within a few hours.

Scientific Research Applications

(S)-PAM has been widely used in the field of organic synthesis. It has been used in the synthesis of a number of compounds with therapeutic potential, including anti-inflammatory agents, antifungal agents, antiparasitic agents, and antiviral agents. It has also been used in the synthesis of chiral drugs, such as the antiepileptic drug levetiracetam and the antipsychotic drug risperidone. Additionally, (S)-PAM has been used in the synthesis of natural products, such as the anti-cancer agent paclitaxel.

properties

IUPAC Name

4-methylbenzenesulfonic acid;methyl 2-[(3S)-pyrrolidin-3-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.C7H8O3S/c1-10-7(9)5-11-6-2-3-8-4-6;1-6-2-4-7(5-3-6)11(8,9)10/h6,8H,2-5H2,1H3;2-5H,1H3,(H,8,9,10)/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXKMXGRLDZZJZ-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)COC1CCNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CO[C@H]1CCNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate

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